![molecular formula C18H14N2O4 B1298683 N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide CAS No. 294889-52-4](/img/structure/B1298683.png)

N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide

Overview

Description

The compound "N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives with potential pharmacological activities, which can provide insights into the chemical class to which the compound belongs. For instance, the synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities are discussed . Another study describes the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, highlighting the importance of benzoxazoles in pharmacology . Additionally, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides is analyzed, providing information on the molecular structure of similar compounds . Lastly, the synthesis and optical properties of N-acetyl-L-glutamic acid oligomeric benzyl esters are reported, which could be relevant for understanding the physical properties of related acetamide compounds .

Synthesis Analysis

The synthesis of acetamide derivatives is a topic of interest due to their pharmacological potential. In the first paper, a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were designed and synthesized, fulfilling the structural requirements of a pharmacophore . The second paper describes a method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which serves as a precursor for further substituted benzoxazoles . These methods involve multi-step synthetic procedures that include the formation of acetamide linkages, which are likely to be similar to the synthesis of "this compound."

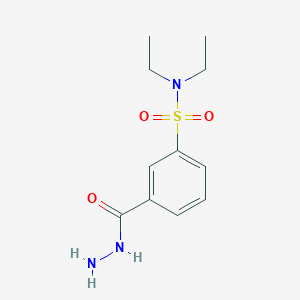

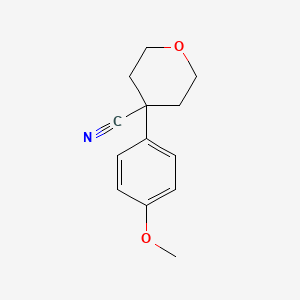

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals the conformation of the acetamide moiety and the angles between amide groups, which are important for understanding the three-dimensional arrangement of the molecules . Such structural information is essential for the rational design of new compounds with desired biological activities.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving "this compound," they do discuss the reactivity of similar acetamide derivatives. For example, the synthesis of benzothiazole acetamide derivatives involves reactions that could be relevant to the compound , such as amide bond formation and aromatic substitution . Understanding these reactions can help in predicting the reactivity and possible transformations of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The oligomeric benzyl esters of N-acetyl-L-glutamic acid exhibit phase behavior and optical properties that depend on their molecular arrangement . Similarly, the physical properties such as solubility, melting point, and optical activity of "this compound" would be influenced by its molecular structure, which includes the acetamide linkage and the aromatic systems present in the molecule.

Scientific Research Applications

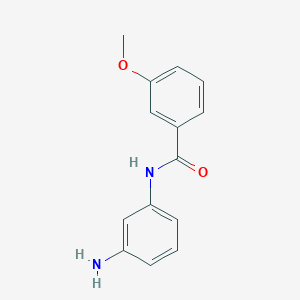

Antimicrobial and Antioxidant Agents The compound N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide and its derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. For instance, compounds like 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(4-(1H-indol-3-yl)-8-methyl-1H-benzo[b][1,4]diazepin-2-yl)phenyl)acetamide have shown potent antimicrobial activity against a range of bacteria and fungi. Additionally, they exhibit strong antioxidant activities, providing avenues for further research into their pharmacological potential (Basavaraj & Biradar, 2017).

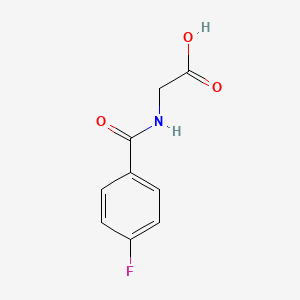

Radioligand for Human A2B Adenosine Receptors MRE 2029-F20, a variant of this compound, has been identified as a selective antagonist ligand for A2B adenosine receptors. This compound, especially in its tritiated form ([3H]-MRE 2029-F20), binds to human A2B receptors with high affinity, making it a valuable tool for the pharmacological characterization of this receptor subtype (Baraldi et al., 2004).

Anti-inflammatory Drug Synthesis Derivatives of this compound have been synthesized and evaluated for anti-inflammatory activities. The compound N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole (5) was synthesized and characterized through various spectroscopic analyses. Its anti-inflammatory activity was confirmed by in silico modeling studies, targeting the cyclooxygenase COX-1 and COX-2 domains (Al-Ostoot et al., 2020).

Antibacterial Agents N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide derivatives have been synthesized and demonstrated significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. This indicates the compound's potential as a novel antibacterial agent (Borad et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide is microtubules and their component protein, tubulin . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in cell division .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .

Biochemical Pathways

The compound affects the cell cycle pathway, specifically causing cell cycle arrest at the S phase . This disruption of the cell cycle leads to the induction of apoptosis in cancer cells .

Pharmacokinetics

The IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 , indicating a potent effect.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through cell cycle arrest at the S phase . The compound has shown good selectivity between cancer cells and normal cells .

Future Directions

properties

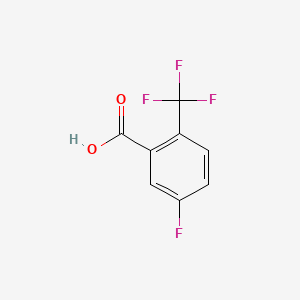

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(3-formylindol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-10-12-8-20(15-4-2-1-3-14(12)15)9-18(22)19-13-5-6-16-17(7-13)24-11-23-16/h1-8,10H,9,11H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHDLLXYRPABOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351493 | |

| Record name | N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813603 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

294889-52-4 | |

| Record name | N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)